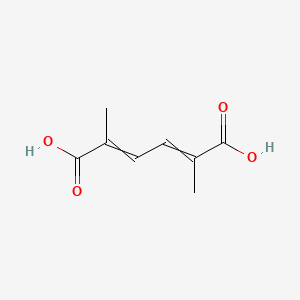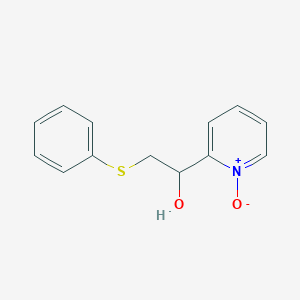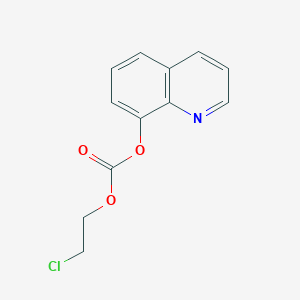
6-amino-5-cyano-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-PYRIDINECARBOXAMIDE,6-AMINO-5-CYANO-1,2,3,4-TETRAHYDRO-4-(4-METHOXYPHENYL)-2-OXO- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyridine ring, a carboxamide group, and several other functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PYRIDINECARBOXAMIDE,6-AMINO-5-CYANO-1,2,3,4-TETRAHYDRO-4-(4-METHOXYPHENYL)-2-OXO- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization reactions: Formation of the pyridine ring through cyclization of appropriate precursors.
Functional group modifications: Introduction of amino, cyano, and methoxy groups through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-PYRIDINECARBOXAMIDE,6-AMINO-5-CYANO-1,2,3,4-TETRAHYDRO-4-(4-METHOXYPHENYL)-2-OXO- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-PYRIDINECARBOXAMIDE,6-AMINO-5-CYANO-1,2,3,4-TETRAHYDRO-4-(4-METHOXYPHENYL)-2-OXO- would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Pathways involved: Specific biochemical pathways that the compound influences.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxamide derivatives: Compounds with similar core structures but different functional groups.
Amino-cyano compounds: Compounds featuring amino and cyano groups.
Methoxyphenyl compounds: Compounds with methoxyphenyl groups.
Uniqueness
3-PYRIDINECARBOXAMIDE,6-AMINO-5-CYANO-1,2,3,4-TETRAHYDRO-4-(4-METHOXYPHENYL)-2-OXO- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
CAS No. |
70987-91-6 |
|---|---|
Molecular Formula |
C14H14N4O3 |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
6-amino-5-cyano-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N4O3/c1-21-8-4-2-7(3-5-8)10-9(6-15)12(16)18-14(20)11(10)13(17)19/h2-5,10-11H,16H2,1H3,(H2,17,19)(H,18,20) |
InChI Key |
SHIIORLXEPYDLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


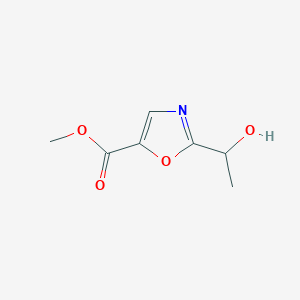
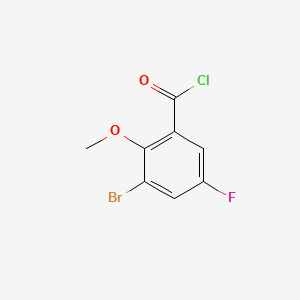
![3-(4-chloro-3-nitro-phenyl)-N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]prop-2-enamide](/img/structure/B14015016.png)
![4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14015037.png)


![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)

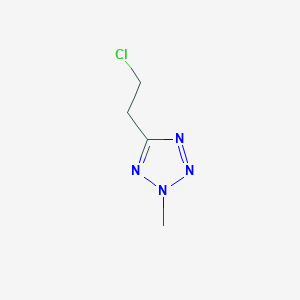
![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)

